molecular formula C9H15N3O4 B171210 (S)-5-tert-Butyl hydrogen 2-azidoglutarate (dicyclohexylammonium) salt CAS No. 114519-06-1

(S)-5-tert-Butyl hydrogen 2-azidoglutarate (dicyclohexylammonium) salt

Cat. No. B171210
M. Wt: 229.23 g/mol
InChI Key: DHEKPGJJDAHOLO-LURJTMIESA-N
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Description

“(S)-5-tert-Butyl hydrogen 2-azidoglutarate (dicyclohexylammonium) salt” is a synthesis reagent . It has a molecular formula of C9H15N3O4•C12H23N and a molecular weight of 410.55 .

Scientific Research Applications

Enantioselective Catalysis

The use of chiral salts in enantioselective catalysis is well-documented. For instance, chiral hydrogen bond donor catalysts derived from similar structural frameworks have been employed for the enantioselective α-aminations of 1,3-dicarbonyl compounds, achieving high yields and enantioselectivities (Kumar, Ghosh, & Gladysz, 2016). These findings highlight the potential of using structurally related chiral salts in asymmetric synthesis.

Supramolecular Chemistry

Research in supramolecular chemistry has led to the development of low molecular weight gelators based on simple organic salts derived from protected L-amino acids and secondary amines, such as dicyclohexylammonium. These gelators exhibit remarkable properties, including load-bearing, moldability, and self-healing, attributed to their hydrogen-bonded networks (Sahoo et al., 2012). This research underscores the utility of dicyclohexylammonium salts in creating functional materials with potential applications in various fields.

Organometallic Chemistry

In organometallic chemistry, mixed azido-N-heterocyclic carbene complexes of nickel(II) incorporating tert-butyl groups have served as templates for synthesizing new compounds with unique ligands. These complexes exhibit interesting properties and offer insights into the design of organometallic compounds for catalysis and material science applications (Jothibasu & Huynh, 2009).

Molecular Synthesis

The synthesis of cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, demonstrates the application of tert-butyl and dicyclohexylammonium salts in molecular synthesis. These compounds are synthesized via intramolecular lactonization reactions and have applications in the synthesis of biologically active molecules (Moriguchi et al., 2014).

properties

IUPAC Name

(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4/c1-9(2,3)16-7(13)5-4-6(8(14)15)11-12-10/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEKPGJJDAHOLO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

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